![molecular formula C13H12Cl2N2O3S B2491207 3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide CAS No. 1040327-67-0](/img/structure/B2491207.png)
3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide compounds, including those with complex structures similar to our compound of interest, typically involves the reaction of sulfonyl chlorides with amines or their derivatives. For instance, in one study, sulfonamide derivatives were prepared by reacting benzene sulfonyl chloride with various amines, demonstrating a foundational method for synthesizing complex sulfonamides (Chohan, Shad, & Nasim, 2009).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be determined using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, the structure of a sulfonamide compound was elucidated using FT-IR, FT-Raman, NMR, and single-crystal X-ray diffraction, providing insights into the conformation and configuration of these molecules (Sarojini, Krishnan, Kanakam, & Muthu, 2013).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, leading to the formation of different derivatives with a wide range of biological activities. The reactivity of sulfonamides allows for the synthesis of diverse compounds, as demonstrated in studies where sulfonamides were used as starting materials to produce compounds with significant inhibitory activities against specific enzymes or receptors (Luo Yan et al., 2006).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, can be characterized using various analytical techniques. For instance, the crystalline structure of sulfonamide derivatives has been determined through X-ray diffraction, shedding light on the arrangement of atoms within the crystal lattice and influencing the compound's physical properties (Ceylan et al., 2015).
Chemical Properties Analysis
Sulfonamide compounds exhibit a range of chemical properties, including their reactivity towards other chemical entities, stability under different conditions, and ability to form complexes with metals. Studies have shown that sulfonamide derivatives can form stable complexes with transition metals, which can be analyzed through magnetic susceptibility, conductivity measurements, and spectral data (Chohan, Shad, & Nasim, 2009).
科学的研究の応用
Sulfonamides in Medicinal Chemistry
Sulfonamides, including the compound , have shown versatility in medicinal chemistry. Their structural diversity allows for a wide range of applications, including treatment for bacterial infections, with potential in antifungal, antiparasitic, antioxidant, and antitumor properties. They serve as a base for the development of bioactive substances and are integral in the planning and synthesis of future drugs, hinting at their continued importance in drug discovery and development (Shichao et al., 2016).
Sulfonamides in Drug Design
The sulfonamide group is a significant motif in drug design due to its ability to form hydrogen bonds and interact with unipolar environments within proteins. This property makes sulfonamides, including the compound , "molecular chimeras" that can be easily integrated into the structure of various drugs, aiding in the fight against new and emerging diseases (Culletta et al., 2022).
Sulfonamides in Environmental Chemistry
While sulfonamides have widespread use in healthcare and veterinary medicine, their presence in the environment is a growing concern. They have been identified as environmental pollutants, potentially affecting microbial populations and posing risks to human health. This aspect underscores the importance of understanding their behavior in the biosphere and the need for effective management strategies to mitigate risks associated with their environmental presence (Baran et al., 2011).
特性
IUPAC Name |
3-[(3,5-dichloro-2-hydroxyphenyl)methylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c14-9-4-8(13(18)12(15)5-9)7-17-10-2-1-3-11(6-10)21(16,19)20/h1-6,17-18H,7H2,(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELMAJHHTJQHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NCC2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

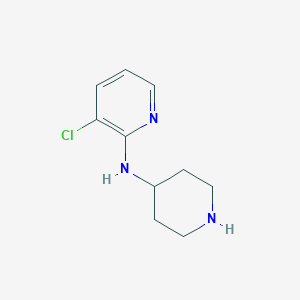

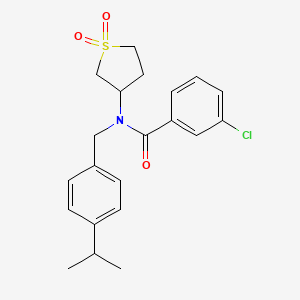
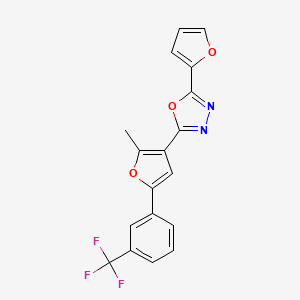
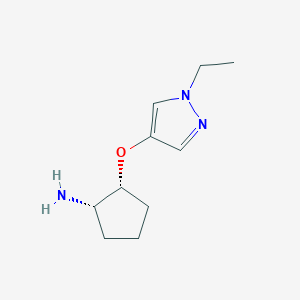
![3-{1-[(3-Methoxyphenyl)methyl]-2-oxo-4-(thiophen-3-yl)azetidin-3-yl}-1,3-thiazolidin-2-one](/img/structure/B2491135.png)

![N-[(3-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2491137.png)
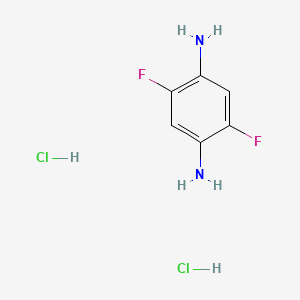

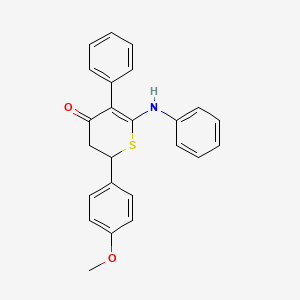
![4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2491142.png)

